Cas no 203915-48-4 (3,4'-Bis(trifluoromethyl)benzhydrol)
3,4'-Bis(trifluoromethyl)benzhydrol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,3-(trifluoromethyl)-a-[4-(trifluoromethyl)phenyl]-
- [3-(trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol
- 3,4-Bis(Trifluoromethyl)Benzhydrol
- 3,4'-Bis(trifluoromethyl)benzhydrol
- [3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanol
- 3,4′-Bis(trifluoromethyl)benzhydrol
- MFCD00045091
- 203915-48-4
- AKOS005257623
- CCG-233209
- A814521
- Bio1H11
- FT-0643902
- Benzenemethanol, 3-(trifluoromethyl)-alpha-[4-(trifluoromethyl)phenyl]-
- (3-(Trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)methanol
- BRD-A88329652-001-01-4
- DTXSID50371136
- 3,4'-bis(trifluoromethyl)phenylmethanol
- DB-045197
-
- MDL: MFCD00045091
- Inchi: 1S/C15H10F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8,13,22H
- InChI Key: DEIGXBAZAOVYHC-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(C1C=CC(C(F)(F)F)=CC=1)O)(F)F
Computed Properties
- Exact Mass: 320.06400
- Monoisotopic Mass: 320.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 4.5
Experimental Properties
- Density: 1.367
- Melting Point: 48-50°C
- Boiling Point: 323.7°Cat760mmHg
- Flash Point: 149.6°C
- Refractive Index: 1.484
- PSA: 20.23000
- LogP: 4.80590
3,4'-Bis(trifluoromethyl)benzhydrol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,4'-Bis(trifluoromethyl)benzhydrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006006-1g |
3,4'-Bis(trifluoromethyl)benzhydrol |
203915-48-4 | 97% | 1g |
£28.00 | 2022-03-01 | |
| Alichem | A019121622-10g |
(3-(Trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)methanol |
203915-48-4 | 95% | 10g |
$400.00 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31629-1g |
3,4'-Bis(trifluoromethyl)benzhydrol, 97% |
203915-48-4 | 97% | 1g |
¥1825.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31629-5g |
3,4'-Bis(trifluoromethyl)benzhydrol, 97% |
203915-48-4 | 97% | 5g |
¥6052.00 | 2023-03-15 | |
| Apollo Scientific | PC3086E-1g |
3,4'-Bis(trifluoromethyl)benzhydrol |
203915-48-4 | 97% | 1g |
£65.00 | 2025-02-21 | |
| Apollo Scientific | PC3086E-5g |
3,4'-Bis(trifluoromethyl)benzhydrol |
203915-48-4 | 97% | 5g |
£240.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1238953-1g |
Benzenemethanol, 3-(trifluoromethyl)-a-[4-(trifluoromethyl)phenyl]- |
203915-48-4 | 97% | 1g |
$180 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90700-1g |
(3-(Trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)methanol |
203915-48-4 | 97% | 1g |
¥998.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90700-5g |
(3-(Trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)methanol |
203915-48-4 | 97% | 5g |
¥3308.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022344-1g |
[3-(trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanol,97% |
203915-48-4 | 97% | 1g |
¥994 | 2024-05-25 |
3,4'-Bis(trifluoromethyl)benzhydrol Suppliers
3,4'-Bis(trifluoromethyl)benzhydrol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3,4'-Bis(trifluoromethyl)benzhydrol
Introduction to 3,4'-Bis(trifluoromethyl)benzhydrol (CAS No. 203915-48-4)
3,4'-Bis(trifluoromethyl)benzhydrol, identified by the Chemical Abstracts Service Number (CAS No.) 203915-48-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzhydrol class, characterized by its benzene ring substituted with hydroxyl and trifluoromethyl groups. The presence of multiple trifluoromethyl groups enhances its electronic properties and potential biological activity, making it a valuable scaffold for drug discovery.
The structure of 3,4'-Bis(trifluoromethyl)benzhydrol consists of a central benzene ring with hydroxyl (-OH) and two trifluoromethyl (-CF₃) groups attached at the 3 and 4' positions. This unique arrangement imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which are critical factors in medicinal chemistry. The compound’s solubility profile and interaction with biological targets make it a promising candidate for further exploration.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that the introduction of fluorine atoms can modulate the pharmacokinetic behavior of molecules, leading to improved therapeutic efficacy. 3,4'-Bis(trifluoromethyl)benzhydrol exemplifies this trend, as its trifluoromethyl groups contribute to stronger interactions with biological receptors.
One of the most compelling aspects of 3,4'-Bis(trifluoromethyl)benzhydrol is its potential application in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications to the hydroxyl group or the positions of the trifluoromethyl substituents have yielded compounds with enhanced activity against specific pathogens or cancer cell lines. These findings underscore the importance of 3,4'-Bis(trifluoromethyl)benzhydrol as a building block in medicinal chemistry.
The synthesis of 3,4'-Bis(trifluoromethyl)benzhydrol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for scaling up production and facilitating further structural optimization.
From a computational chemistry perspective, the molecular properties of 3,4'-Bis(trifluoromethyl)benzhydrol have been extensively modeled using density functional theory (DFT) and molecular dynamics simulations. These studies provide insights into its electronic structure, hydrogen bonding capabilities, and potential interactions with biological targets. Such computational approaches are indispensable in modern drug design, allowing researchers to predict and refine molecular structures before experimental synthesis.
The pharmacological profile of 3,4'-Bis(trifluoromethyl)benzhydrol has been evaluated through in vitro assays that measure its binding affinity to enzymes and receptors relevant to human health. Preliminary results suggest that this compound exhibits promising activity against certain therapeutic targets while maintaining favorable pharmacokinetic characteristics. These findings are particularly noteworthy given the increasing demand for drugs with improved bioavailability and reduced side effects.
As research progresses, the applications of 3,4'-Bis(trifluoromethyl)benzhydrol are expected to expand beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its unique structural features make it a versatile intermediate for synthesizing compounds with specialized functions. For example, derivatives of this molecule have shown potential in developing advanced polymers or liquid crystals with enhanced thermal stability.
The regulatory landscape for fluorinated compounds remains an important consideration in their development and commercialization. While these molecules offer numerous advantages from a chemical standpoint, ensuring compliance with safety standards is essential for their widespread use. Regulatory agencies continue to refine guidelines for assessing the toxicity and environmental impact of fluorinated substances, which will influence future research directions.
In conclusion,3,4'-Bis(trifluoromethyl)benzhydrol (CAS No. 203915-48-4) represents a significant advancement in the field of fluorinated aromatic chemistry. Its unique structure and promising biological activity position it as a key candidate for drug development and other innovative applications. As scientific understanding continues to evolve,3,4'-Bis(trifluoromethyl)benzhydrol will likely play an increasingly important role in addressing global challenges in medicine and materials science.
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